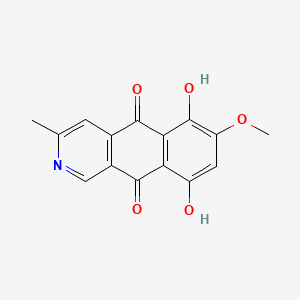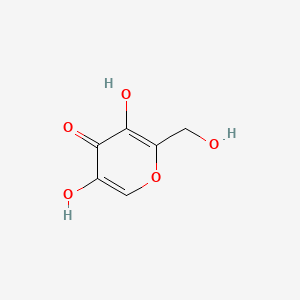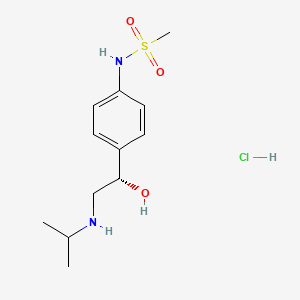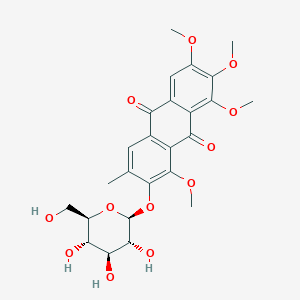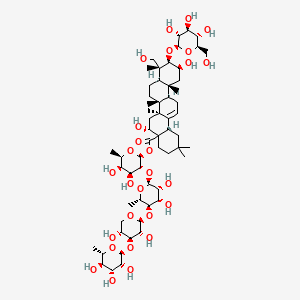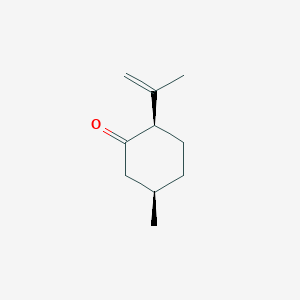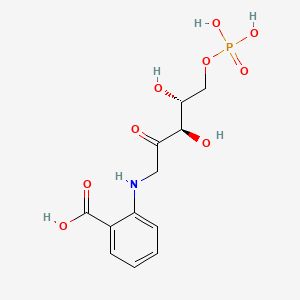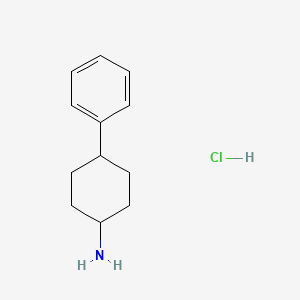
trans-4-Phenylcyclohexylamine hydrochloride
Übersicht
Beschreibung
Trans-4-Phenylcyclohexylamine hydrochloride is a chemical compound with the molecular formula C12H18ClN . It has a molecular weight of 211.73 . It is a white solid .
Molecular Structure Analysis
The InChI code for trans-4-Phenylcyclohexylamine hydrochloride is 1S/C12H17N.ClH/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10;/h1-5,11-12H,6-9,13H2;1H/t11-,12-; . This code provides a detailed description of the molecule’s structure, including the positions of the atoms and the stereochemistry.Physical And Chemical Properties Analysis
Trans-4-Phenylcyclohexylamine hydrochloride is a white solid . It has a molecular weight of 211.73 .Wissenschaftliche Forschungsanwendungen
Anesthetic Properties : "trans-4-Phenylcyclohexylamine hydrochloride" derivatives, particularly phencyclidine hydrochloride, have been studied for their potential as intravenously administered anesthetics. These compounds are investigated for their analgesic and sleep-producing effects with minimal cardiovascular and respiratory depression (Corssen & Domino, 1966).
Metabolic Studies : The synthesis and mass spectrometry of deuterium-labeled tranylcypromine hydrochloride (a related compound) have been conducted to aid metabolic studies. This research provides insights into the mass fragmentation processes of tranylcypromine and its intermediates, which is crucial for understanding its metabolic pathways (Kang & Hong, 1985).
Chemical Synthesis : Studies on the synthesis of cyclohexylamine derivatives, including trans-4-Phenylcyclohexylamine, reveal methods for creating various pharmaceutical intermediates. These synthetic methods are crucial for the production of medically relevant compounds (Rahman & May, 1976).
Antitumor Activity : Research into the synthesis and antitumor activity of cyclophosphamide analogues, including "trans-4-Phenylcyclophosphamide," shows potential for these compounds in cancer treatment. These studies investigate the therapeutic efficacy and molecular structure of these analogues (Boyd et al., 1980).
Mutagenicity Studies : Compounds structurally related to "trans-4-Phenylcyclohexylamine," such as DV-1006, have been studied for their mutagenic potential. These studies are essential in assessing the safety of new pharmaceuticals (Shimada et al., 1979).
Forensic Analysis : The compound has been identified as an impurity in certain methamphetamine syntheses. This identification aids in the forensic analysis and understanding of illicit drug synthesis methods (Toske et al., 2017).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
4-phenylcyclohexan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N.ClH/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10;/h1-5,11-12H,6-9,13H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVXHKOSLFZUMHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C2=CC=CC=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60973286 | |
| Record name | 4-Phenylcyclohexan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60973286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Phenylcyclohexan-1-amine hydrochloride | |
CAS RN |
5769-08-4 | |
| Record name | Cyclohexylamine, 4-phenyl-, hydrochloride, trans- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005769084 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Phenylcyclohexan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60973286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

